molecular formula C10H17F2NO2 B13016031 tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate

tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate

Cat. No.: B13016031
M. Wt: 221.24 g/mol
InChI Key: LRNVUWPJESBIRD-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate is a fluorinated organic compound with the molecular formula C10H17F2NO2 and a molecular weight of 221.24 g/mol . This compound is known for its unique structural features, which include a cyclobutyl ring substituted with a difluoromethyl group and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The difluoromethyl group is introduced through a subsequent reaction with a difluoromethylating agent . The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation helps in achieving high throughput and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of pharmaceuticals targeting specific enzymes or receptors.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The carbamate moiety can act as a prodrug, releasing the active amine upon hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate is unique due to its combination of a cyclobutyl ring and a difluoromethyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C10H17F2NO2

Molecular Weight

221.24 g/mol

IUPAC Name

tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate

InChI

InChI=1S/C10H17F2NO2/c1-10(2,3)15-9(14)13-7-5-4-6(7)8(11)12/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

LRNVUWPJESBIRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1C(F)F

Origin of Product

United States

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